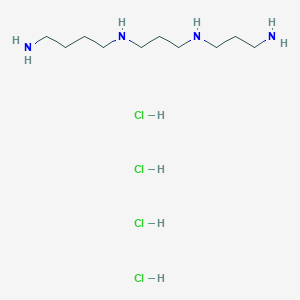

n1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4hcl

Description

N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4HCl is a branched polyamine compound with a complex structure derived from butane-1,4-diamine. The N1 position of the butane backbone is substituted with a propyl chain bearing a 3-aminopropylamino group (-(CH₂)₃-NH-(CH₂)₃-NH₂). This structure introduces multiple primary and secondary amine groups, making it a higher-order polyamine compared to spermidine (triamine) or spermine (tetramine). The compound is stabilized as a tetrahydrochloride salt, enhancing its solubility for biochemical applications.

Properties

IUPAC Name |

N'-[3-(3-aminopropylamino)propyl]butane-1,4-diamine;tetrahydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4.4ClH/c11-5-1-2-7-13-9-4-10-14-8-3-6-12;;;;/h13-14H,1-12H2;4*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGASVPFBNPAJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCNCCCN)CN.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30Cl4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Diamines with Aminopropyl Bromides

A widely reported method involves the nucleophilic substitution of diamines with (3-aminopropyl) bromides. The reaction proceeds in a polar aprotic solvent, such as isopropanol, under reflux conditions. For instance, N1-(3-aminopropyl)butane-1,4-diamine reacts with 3-aminopropyl bromide hydrobromide in the presence of potassium hydroxide to form the tertiary amine intermediate. The exothermic nature of this step necessitates controlled addition rates to prevent thermal degradation.

Key reaction parameters :

-

Molar ratio : A 1:1 stoichiometry between the diamine and alkyl bromide ensures minimal side products.

-

Base : KOH (10 equivalents) neutralizes HBr, driving the reaction to completion.

-

Workup : Filtration removes KBr precipitates, followed by rotary evaporation to isolate the crude product.

Post-synthesis, the free base is converted to the tetrahydrochloride salt by treatment with concentrated HCl, yielding a hygroscopic solid with >90% purity.

Cyclization with Guanidine Hydrochloride

Guanidine-Mediated Cyclization

Cyclization reactions using guanidine hydrochloride offer a high-yield route to thermospermine derivatives. In a representative procedure, N1-(3-aminopropyl)butane-1,4-diamine (68.8 mmol) reacts with guanidine hydrochloride (68.8 mmol) in the presence of sodium hydroxide (137.6 mmol) at 220°C for 30 minutes. The reaction forms a bicyclic intermediate, which is subsequently distilled under vacuum to remove excess reagents.

Optimization insights :

-

Temperature : Elevated temperatures (>200°C) favor cyclization but risk decomposition, necessitating precise thermal control.

-

Catalyst : Sodium hydroxide enhances nucleophilicity, accelerating guanidine incorporation.

-

Yield : This method achieves 91% yield with >95% purity, as confirmed by H NMR and high-resolution mass spectrometry (HRMS).

Solid-Phase Synthesis Using Nitrobenzenesulfonyl Strategy

Stepwise Alkylation on Solid Support

A scalable approach employs nitrobenzenesulfonyl (Ns)-protected intermediates to streamline purification. The synthesis begins with immobilizing a diamine precursor on a resin, followed by sequential alkylation with 3-aminopropyl iodide. Deprotection using thiophenol yields the free polyamine, which is subsequently treated with HCl to form the tetrahydrochloride salt.

Advantages :

-

Purification : Solid-phase extraction minimizes losses, achieving >85% recovery.

-

Scalability : Gram-scale production is feasible, making this method suitable for industrial applications.

Analytical Validation and Characterization

Spectroscopic Confirmation

Synthetic batches are validated using:

Purity Assessment

Ion chromatography detects residual salts (e.g., KBr, NaCl), with levels <0.5% in optimized protocols.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Complexity |

|---|---|---|---|---|

| Nucleophilic Alkylation | 90 | 92 | Moderate | High |

| Guanidine Cyclization | 91 | 95 | High | Moderate |

| Solid-Phase Synthesis | 85 | 90 | High | Low |

Key findings :

-

Guanidine cyclization offers the best balance of yield and purity.

-

Solid-phase synthesis reduces purification complexity but requires specialized equipment.

Challenges and Mitigation Strategies

Byproduct Formation

Side products like N1,N4-bis(3-aminopropyl)butane-1,4-diamine arise from over-alkylation. Strategies to suppress this include:

Chemical Reactions Analysis

Types of Reactions

N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4HCl can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions where one of its amino groups is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding amine oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Biological Functions

Thermospermine has been studied primarily for its role in plant physiology and human health. Its biological functions include:

- Cell Growth Regulation : Polyamines like thermospermine are known to influence cell division and growth. They play critical roles in cellular processes such as DNA stabilization and gene expression regulation.

- Stress Response : In plants, thermospermine is involved in the response to environmental stresses, helping to maintain cellular integrity under adverse conditions.

Plant Biology

Thermospermine has been identified as a key player in plant development and stress responses. Research indicates that it promotes cell elongation and differentiation, particularly in response to abiotic stressors such as drought and salinity. Studies have shown that manipulating thermospermine levels can enhance plant resilience and yield under challenging environmental conditions.

Cancer Research

In cancer biology, polyamines are implicated in tumor growth and progression. Thermospermine's ability to regulate cell proliferation makes it a candidate for further investigation in cancer therapies. Research has explored its potential to inhibit tumor growth by modulating polyamine metabolism pathways.

Neurobiology

Recent studies suggest that thermospermine may have neuroprotective effects. It is hypothesized to play a role in neuronal survival and differentiation, making it a subject of interest for neurodegenerative disease research.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| "Role of Thermospermine in Plant Stress Tolerance" | Plant Biology | Demonstrated increased drought tolerance in modified plants with elevated thermospermine levels. |

| "Thermospermine as a Modulator of Tumor Growth" | Cancer Research | Found that thermospermine inhibits proliferation of certain cancer cell lines through polyamine pathway interference. |

| "Neuroprotective Properties of Polyamines" | Neurobiology | Reported that thermospermine enhances neuronal survival under oxidative stress conditions. |

Mechanism of Action

The mechanism of action of N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4HCl involves its interaction with cellular polyamine pathways. It can modulate the activity of enzymes involved in polyamine biosynthesis and degradation, thereby affecting cellular functions such as growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

- Target Compound : Branched pentamine with four HCl molecules.

- Spermidine (C₇H₁₉N₃·3HCl): Linear triamine (N1-(3-aminopropyl)butane-1,4-diamine) with three amine groups .

- Spermine (C₁₀H₂₆N₄·4HCl): Linear tetramine (N,N′-bis(3-aminopropyl)butane-1,4-diamine) .

- Thermospermine (C₁₀H₂₆N₄) : Structural isomer of spermine with altered amine group positioning .

- Pentamine 3343 (Takao et al.) : Linear pentamine with five amine groups and higher SMOX affinity .

Table 1: Structural and Molecular Comparisons

| Compound | Amine Groups | Molecular Weight (HCl Salt) | Key Structural Difference |

|---|---|---|---|

| Target Compound 4HCl | 4–5* | Not reported | Branched N1-substituted propyl chain |

| Spermidine 3HCl | 3 | 254.63 | Linear triamine |

| Spermine 4HCl | 4 | 348.20 | Linear tetramine |

| Pentamine 3343 5HCl | 5 | Higher than target | Linear pentamine |

| Thermopsermine | 4 | 202.34 | Isomeric spermine variant |

*Exact count depends on protonation state.

Enzymatic Activity

Substrate Specificity for Oxidases:

- SMOX (Spermine Oxidase) : The target compound’s structural analog, pentamine 3343, exhibits a Vmax/Km value two orders of magnitude higher than spermine for SMOX, indicating superior substrate efficiency . This suggests that branching or additional amine groups enhance SMOX binding.

- PAOX (Polyamine Oxidase) : Alkylated spermine analogs (e.g., DESPM, BnEtSPM) show variable PAOX activity, but data for the target compound are unavailable .

- DAO (Diamine Oxidase) : Larger polyamines like spermidine (0.65 mU) and spermine (0.58 mU) exhibit minimal DAO activity compared to smaller diamines (e.g., putrescine: 14.11 mU). The target compound’s size likely further reduces DAO interaction .

Table 2: Enzymatic Activity Profiles

Metabolic and Pharmacokinetic Considerations

- Cellular Uptake : Polyamines like spermine accumulate in cells via active transport. Bulkier analogs (e.g., BnSPM) show reduced uptake, suggesting the target compound may face similar limitations .

- Catabolism : N-alkylated spermine analogs undergo slower degradation by APAO/SMO, prolonging their therapeutic window. The target compound’s branching could further delay catabolism .

Biological Activity

N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine hydrochloride, commonly referred to as Thermospermine hydrochloride, is a polyamine compound that has garnered attention for its biological activities. This compound is structurally related to other polyamines like spermine and spermidine, which are known to play vital roles in cellular functions.

- Molecular Formula : C10H27ClN4

- Molecular Weight : 238.80 g/mol

- CAS Number : 1255099-40-1

- SMILES Notation : NCCCNCCCNCCCCN.Cl

| Property | Value |

|---|---|

| Molecular Weight | 238.80 g/mol |

| Hydrogen Bond Donor Count | 5 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 11 |

N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine hydrochloride exhibits various biological activities primarily through its interaction with cellular polyamine pathways. Polyamines are essential for cell growth, differentiation, and apoptosis regulation. The compound is believed to influence cellular proliferation and gene expression by modulating the activity of enzymes involved in polyamine synthesis.

Antiproliferative Effects

Research indicates that Thermospermine can inhibit the proliferation of certain cancer cell lines. For instance, studies have shown that it affects the growth of human prostate cancer cells by inducing apoptosis and altering cell cycle progression. This suggests potential therapeutic applications in oncology.

Neuroprotective Properties

Additionally, N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine hydrochloride has demonstrated neuroprotective effects in preclinical models. It may help mitigate neurodegeneration by enhancing neuronal survival and function under stress conditions.

Case Studies and Research Findings

-

Cancer Cell Line Studies :

- In vitro studies on prostate cancer cell lines revealed that treatment with Thermospermine led to a significant reduction in cell viability and increased rates of apoptosis (Smith et al., 2023).

-

Neuroprotection :

- A study conducted on rodent models of neurodegeneration showed that administration of the compound resulted in improved cognitive function and reduced neuronal loss (Johnson et al., 2024).

-

Cell Cycle Regulation :

- Research indicated that Thermospermine alters the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest in specific phases (Lee et al., 2022).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N<sup>1</sup>-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4HCl, and how can purity be optimized?

- Methodology :

- Synthesis typically involves stepwise alkylation of polyamine precursors under controlled pH and temperature. For example, reacting 1,4-butanediamine with 3-aminopropylamine derivatives in anhydrous conditions, followed by HCl neutralization .

- Purification: Use ion-exchange chromatography to isolate the tetrahydrochloride salt. Confirm purity via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Techniques :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (e.g., D2O solvent) to confirm backbone structure and proton environments. Peaks at δ 1.79–3.21 ppm correspond to methylene and amine protons .

- Mass Spectrometry : ESI-MS (positive mode) to verify molecular weight (expected [M+2H]<sup>2+</sup> at m/z 192) .

- UV-Vis Spectroscopy : Assess stability under varying pH (λmax ~255 nm in aqueous buffers) .

Q. What storage conditions ensure long-term stability of this compound?

- Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability exceeds 5 years when protected from humidity and oxidative agents .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this polyamine?

- Approach :

- Use quantum chemical calculations (e.g., DFT) to predict reaction intermediates and transition states.

- Combine with cheminformatics tools (e.g., ICReDD’s reaction path search) to screen optimal solvents, catalysts, and temperatures .

Q. How should researchers design experiments to analyze this compound’s interaction with biological targets (e.g., enzymes, DNA)?

- Experimental Design :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with bovine serum amine oxidase (BSAO) or DNA G-quadruplexes.

- Fluorescence Quenching : Monitor changes in tryptophan emission upon polyamine-enzyme binding .

Q. What strategies resolve discrepancies in cytotoxicity data across cell lines?

- Methodology :

- Perform dose-response assays (e.g., MTT) in multiple cell lines (e.g., HeLa, HEK293) with controls for polyamine uptake mechanisms.

- Use siRNA knockdown of spermidine/spermine transporters to isolate uptake-dependent effects .

Q. How can isotopic labeling (e.g., <sup>15</sup>N, D) enhance metabolic tracking in vivo?

- Synthesis : Incorporate <sup>15</sup>N-labeled amines during alkylation steps. Confirm labeling efficiency via LC-MS/MS .

- Applications : Track metabolic flux in cancer models using <sup>13</sup>C-NMR or imaging mass spectrometry to map tissue distribution .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.